molecular formula C20H15Cl3N2OS B589012 (R)-Sertaconazole-d6 CAS No. 1795786-36-5

(R)-Sertaconazole-d6

Cat. No. B589012
CAS RN: 1795786-36-5
M. Wt: 443.8
InChI Key: JLGKQTAYUIMGRK-OLZZDNRVSA-N
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Description

(R)-Sertaconazole-d6 is a synthetic derivative of the antifungal drug sertaconazole. It is a chiral compound, meaning it has two mirror-image forms, and the “d6” designation indicates that the compound contains six deuterium atoms. It is primarily used in scientific research to study the structure and function of enzymes, proteins, and other molecules.

Scientific Research Applications

(R)-Sertaconazole-d6 is used in scientific research to study the structure and function of enzymes, proteins, and other molecules. It is particularly useful in studies of the catalytic properties of enzymes, as the incorporation of deuterium atoms into the molecule alters the way the enzyme binds to its substrate. This compound is also used to study the structure and function of other molecules, such as receptors and hormones.

Mechanism of Action

(R)-Sertaconazole-d6 acts as an inhibitor of enzymes and other molecules. It binds to the active site of the enzyme, preventing the substrate from binding and thus blocking the enzyme’s catalytic activity. It also binds to other molecules, such as receptors and hormones, and alters their function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of fungi, bacteria, and other microorganisms. It has also been shown to have anti-inflammatory, anti-viral, and anti-cancer properties. Additionally, it has been shown to have an effect on the behavior of animals, such as mice.

Advantages and Limitations for Lab Experiments

The use of (R)-sertaconazole-d6 in lab experiments has several advantages. It is a synthetic compound, so it can be easily and cheaply produced in large quantities. It is also a chiral compound, so it can be used to study the structure and function of enzymes and other molecules in both their (R)- and (S)- forms. Additionally, it is relatively non-toxic, so it can be used in experiments involving living organisms.
However, there are also some limitations to the use of this compound in lab experiments. It is not very soluble in water, so it is difficult to use in experiments involving aqueous solutions. Additionally, it is not very stable, so it must be stored and handled carefully.

Future Directions

There are several potential future directions for the use of (R)-sertaconazole-d6. It could be used in the development of new antifungal drugs, as its structure is similar to that of other antifungal drugs. It could also be used to study the structure and function of enzymes and other molecules in greater detail. Additionally, it could be used to study the effects of deuterium atoms on the structure and function of proteins and other molecules. Finally, it could be used to study the effects of chirality on the structure and function of enzymes and other molecules.

Synthesis Methods

(R)-Sertaconazole-d6 can be synthesized from sertaconazole by a process called hydrogen-deuterium exchange (HDX). HDX is a reaction in which the hydrogen atoms of a molecule are replaced by deuterium atoms. This process produces two mirror-image forms of the molecule, one with the original hydrogen atoms and one with the deuterium atoms. The this compound form is the one with the deuterium atoms.

properties

IUPAC Name

1-[(2R)-2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-1,1,2-trideuterio-2-(2,4-dichlorophenyl)ethyl]-2,4,5-trideuterioimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2/t19-/m0/s1/i6D,7D,9D2,12D,19D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGKQTAYUIMGRK-OLZZDNRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N(C(=N1)[2H])C([2H])([2H])[C@@]([2H])(C2=C(C=C(C=C2)Cl)Cl)OCC3=CSC4=C3C=CC=C4Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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